4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide
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Overview
Description
4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide is a complex organic compound with the molecular formula C20H17Br3N2O. This compound is notable for its unique structure, which includes a naphthylamino group and multiple bromine atoms. It is primarily used in scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide typically involves multiple steps:
Formation of the Naphthylamino Intermediate: The initial step involves the reaction of 1-naphthylamine with a suitable brominating agent to introduce the tribromoethyl group.
Coupling with 4-Methylbenzoyl Chloride: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atoms and the naphthylamino group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(3-naphthylamino)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(4-naphthylamino)ethyl]benzamide
Uniqueness
4-methyl-N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H17Br3N2O |
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Molecular Weight |
541.1 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-tribromo-1-(naphthalen-1-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H17Br3N2O/c1-13-9-11-15(12-10-13)18(26)25-19(20(21,22)23)24-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,19,24H,1H3,(H,25,26) |
InChI Key |
PZADBPZTUCORBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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